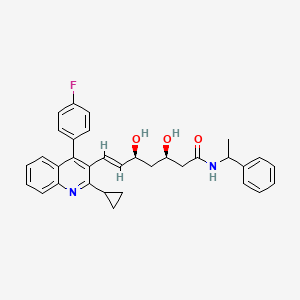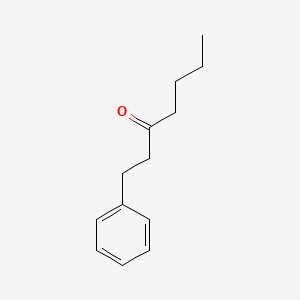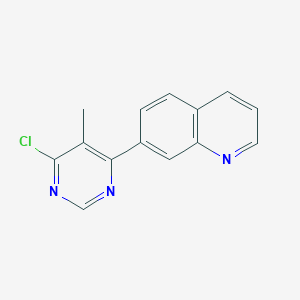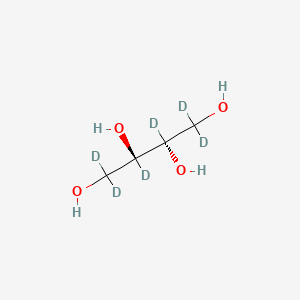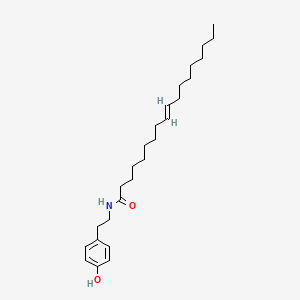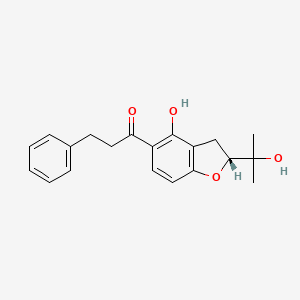
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is a derivative of Ibrutinib, a well-known Bruton’s tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies. This compound is characterized by its unique chemical structure, which includes an acryloyl group and a propanoyl group attached to the Ibrutinib core. It is primarily used in analytical method development, method validation, and quality control applications for Ibrutinib .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib involves multiple steps, starting from the Ibrutinib core structure. The key steps include the introduction of the acryloyl and propanoyl groups through acylation reactions. The reaction conditions typically involve the use of acyl chlorides or anhydrides in the presence of a base such as triethylamine or pyridine. The reactions are carried out under controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reactions are monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acryloyl or propanoyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its potential effects on cellular pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic applications and as a quality control standard in the production of Ibrutinib.
Industry: Utilized in the quality control processes during the commercial production of Ibrutinib
Mecanismo De Acción
The mechanism of action of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is similar to that of Ibrutinib. It targets Bruton’s tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, the compound disrupts the signaling pathway, leading to the inhibition of B-cell proliferation and survival. This mechanism is crucial in the treatment of B-cell malignancies .
Comparación Con Compuestos Similares
Similar Compounds
Ibrutinib: The parent compound, a potent BTK inhibitor.
N6-Acryloyl Ibrutinib: Another derivative with an acryloyl group.
Ibrutinib N1-Oxide: An oxidized form of Ibrutinib
Uniqueness
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is unique due to its specific chemical modifications, which provide distinct analytical and quality control advantages. Its structure allows for precise method development and validation, making it an essential tool in the pharmaceutical industry .
Propiedades
Número CAS |
2244619-11-0 |
|---|---|
Fórmula molecular |
C28H28N6O4 |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
[3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl] prop-2-enoate |
InChI |
InChI=1S/C28H28N6O4/c1-2-24(36)37-16-14-23(35)33-15-6-7-20(17-33)34-28-25(27(29)30-18-31-28)26(32-34)19-10-12-22(13-11-19)38-21-8-4-3-5-9-21/h2-5,8-13,18,20H,1,6-7,14-17H2,(H2,29,30,31)/t20-/m1/s1 |
Clave InChI |
BSNUMHATNZRGNC-HXUWFJFHSA-N |
SMILES isomérico |
C=CC(=O)OCCC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
SMILES canónico |
C=CC(=O)OCCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13840466.png)
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
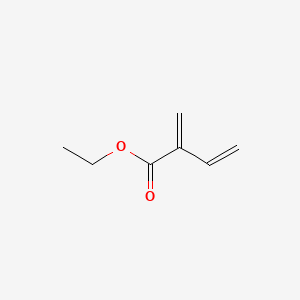
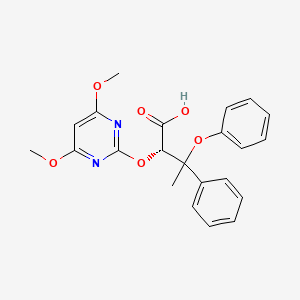

![3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride](/img/structure/B13840494.png)
